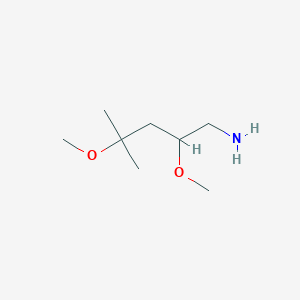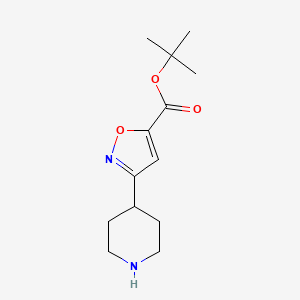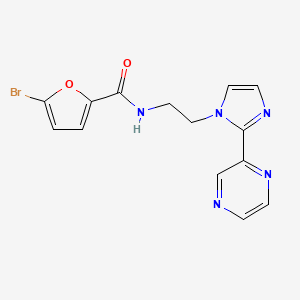
2,4-Dimethoxy-4-methylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-4-methylpentan-1-amine, also known as 2,4-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-4-methylpentan-1-amine involves its interaction with the serotonin transporter. The compound binds to the transporter, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. The compound has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Dimethoxy-4-methylpentan-1-amine in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the serotonin system and its role in various neurological disorders. However, there are also some limitations to using this compound in research. For example, the compound has been shown to have anxiogenic effects, which can make it difficult to interpret certain experimental results.
Direcciones Futuras
There are several future directions that could be explored in the study of 2,4-Dimethoxy-4-methylpentan-1-amine. One area of research could focus on the potential therapeutic applications of the compound in the treatment of neurological disorders. Another area of research could explore the biochemical and physiological effects of this compound in more detail, including its interactions with other neurotransmitter systems. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in research.
Conclusion:
This compound is a chemical compound that has significant potential applications in scientific research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While there are some limitations to using this compound in research, it remains a valuable tool for studying the serotonin system and its role in various neurological disorders. Future research in this area could have important implications for the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 2,4-Dimethoxy-4-methylpentan-1-amine involves a series of chemical reactions. The starting material is 4-methylpentan-1-amine, which is reacted with formaldehyde and paraformaldehyde in the presence of acid catalysts to form this compound. The compound can then be purified through recrystallization or distillation.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-4-methylpentan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. As a result, this compound has been used as a research tool to study the serotonin system and its role in various neurological disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
2,4-dimethoxy-4-methylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,11-4)5-7(6-9)10-3/h7H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNVZDNGFBLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)


![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)
![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)


![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)

![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)